

# In Vitro Characterization of <sup>225</sup>Ac-PSMA-Trillium: A Technical Guide

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## Compound of Interest

Compound Name: PSMA-trillium

CAS No.: 3036415-37-6

Cat. No.: B15610312

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## Introduction

**<sup>225</sup>Ac-PSMA-Trillium** (BAY 3563254) is a next-generation targeted alpha therapy currently under clinical investigation for the treatment of metastatic castration-resistant prostate cancer (mCRPC).<sup>[1][2][3]</sup> This novel radiopharmaceutical leverages a triad of components: a high-affinity small molecule that targets Prostate-Specific Membrane Antigen (PSMA), a customized albumin-binding moiety to enhance pharmacokinetic properties, and a macropa chelator that stably complexes the potent alpha-emitting radionuclide, Actinium-225.<sup>[4][5]</sup> The therapeutic rationale is to deliver highly cytotoxic alpha particles directly to PSMA-expressing tumor cells, thereby inducing difficult-to-repair double-strand DNA breaks and subsequent cell death.<sup>[1][6]</sup> This document provides a comprehensive overview of the in vitro characterization of **<sup>225</sup>Ac-PSMA-Trillium**, presenting available data, detailed experimental methodologies for key assays, and visualizations of the underlying biological processes and experimental workflows.

## Data Presentation

The following tables summarize the key quantitative data from the in vitro preclinical characterization of 225Ac-PSMA-Trillium.

Table 1: Binding Affinity of 225Ac-PSMA-Trillium

Parameter	Value	Method	Reference
Dissociation Constant (Kd)	$4.88 \times 10^{11}$ M	Surface Plasmon Resonance (SPR)	[4]
Association Rate Constant (Kon)	$1.4 \times 10^7$ 1/Ms	Surface Plasmon Resonance (SPR)	[4]
Dissociation Rate Constant (Koff)	$6.6 \times 10^{-4}$ 1/s	Surface Plasmon Resonance (SPR)	[4]

Table 2: In Vitro Cytotoxicity of 225Ac-PSMA-Trillium

Cell Line	IC50	Assay Type	Reference
LNCaP subclone C4-2	0.114 kBq/ml	Not Specified	[4][5]

## Experimental Protocols

Detailed experimental protocols for the in vitro characterization of a novel radiopharmaceutical like 225Ac-PSMA-Trillium are often proprietary. However, based on standard practices in the field for similar agents, the following methodologies are representative of the likely assays performed.

### Radioligand Binding Affinity Assay (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding kinetics and affinity between a ligand (e.g., PSMA) and an analyte (e.g., PSMA-Trillium).

Objective: To determine the association (Kon), dissociation (Koff), and equilibrium dissociation (Kd) constants of 225Ac-PSMA-Trillium to its target, PSMA.

## Materials:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5 chip)
- Recombinant human PSMA protein
- Non-radioactive **PSMA-Trillium** (as a surrogate for the radiolabeled compound in the initial binding studies)
- Immobilization buffers (e.g., acetate buffer, pH 4.5)
- Running buffer (e.g., HBS-EP+)
- Regeneration solution (e.g., glycine-HCl, pH 2.5)

## Protocol:

- Immobilization of Ligand:
  - The sensor chip surface is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  - Recombinant human PSMA protein is diluted in immobilization buffer and injected over the activated surface to achieve a target immobilization level.
  - The surface is then deactivated using ethanolamine.
- Analyte Interaction:
  - A series of concentrations of non-radioactive **PSMA-Trillium** are prepared in running buffer.
  - Each concentration is injected over the PSMA-functionalized and a reference surface for a defined association time, followed by a dissociation phase with running buffer.
- Regeneration:

- The sensor surface is regenerated by injecting the regeneration solution to remove any bound analyte.
- Data Analysis:
  - The binding response is measured in real-time as a change in resonance units (RU).
  - The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate  $K_{on}$ ,  $K_{off}$ , and  $K_d$ .

## In Vitro Cytotoxicity Assay

This assay measures the ability of **225Ac-PSMA-Trillium** to inhibit the proliferation of cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **225Ac-PSMA-Trillium** in PSMA-expressing cancer cells.

Materials:

- PSMA-positive cancer cell line (e.g., LNCaP C4-2)
- Complete cell culture medium
- **225Ac-PSMA-Trillium**
- Cell viability reagent (e.g., CellTiter-Glo®)
- Multi-well plates (e.g., 96-well)
- Incubator (37°C, 5% CO<sub>2</sub>)
- Luminometer

Protocol:

- Cell Seeding:

- Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment:
  - A serial dilution of **225Ac-PSMA-Trillium** is prepared in cell culture medium.
  - The medium from the cell plates is removed and replaced with the medium containing different concentrations of the radiopharmaceutical.
  - Control wells with untreated cells are included.
- Incubation:
  - The plates are incubated for a period that allows for multiple cell doublings (e.g., 72-120 hours).
- Cell Viability Measurement:
  - At the end of the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.
  - After a short incubation, the luminescence is measured using a luminometer.
- Data Analysis:
  - The luminescence readings are normalized to the untreated control.
  - A dose-response curve is generated by plotting cell viability against the logarithm of the compound concentration.
  - The IC50 value is calculated from the curve fit.

## Radioligand Internalization Assay

This assay quantifies the amount of radioligand that is actively transported into the target cells.

Objective: To measure the rate and extent of internalization of **225Ac-PSMA-Trillium** into PSMA-expressing cells.

**Materials:**

- PSMA-positive cancer cell line (e.g., LNCaP)
- **225Ac-PSMA-Trillium**
- Binding buffer (e.g., serum-free medium)
- Acid wash buffer (e.g., glycine buffer, pH 2.5) to strip surface-bound radioactivity
- Cell lysis buffer (e.g., 1M NaOH)
- Gamma counter

**Protocol:**

- Cell Seeding:
  - Cells are seeded in multi-well plates and grown to confluence.
- Binding and Internalization:
  - The cells are incubated with a fixed concentration of **225Ac-PSMA-Trillium** in binding buffer at 37°C for various time points (e.g., 15, 30, 60, 120, 240 minutes).
  - A parallel set of cells is incubated at 4°C to measure surface binding only, as internalization is an active process that is inhibited at low temperatures.
- Fractionation:
  - At each time point, the medium is removed, and the cells are washed with ice-cold PBS.
  - The surface-bound fraction is collected by incubating the cells with the acid wash buffer.
  - The internalized fraction is collected by lysing the cells with the cell lysis buffer.
- Radioactivity Measurement:

- The radioactivity in the acid wash (surface-bound) and the cell lysate (internalized) is measured using a gamma counter.
- Data Analysis:
  - The percentage of internalized radioactivity is calculated as a function of the total cell-associated radioactivity (surface-bound + internalized).

## DNA Damage Response Assay ( $\gamma$ -H2AX Immunofluorescence)

This assay visualizes and quantifies the formation of  $\gamma$ -H2AX foci, a marker of DNA double-strand breaks.

Objective: To assess the induction of DNA double-strand breaks by  $^{225}\text{Ac}$ -**PSMA-Trillium**.

Materials:

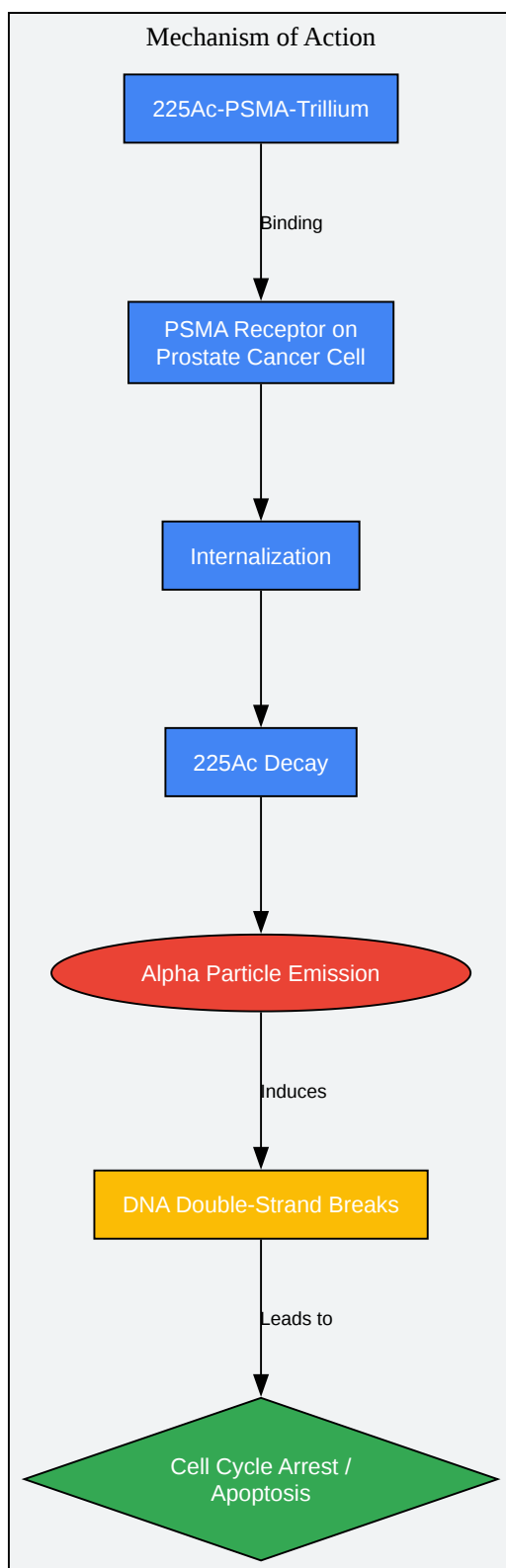
- PSMA-positive cancer cell line
- $^{225}\text{Ac}$ -**PSMA-Trillium**
- Chamber slides or coverslips
- Fixative (e.g., 4% paraformaldehyde)
- Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
- Blocking solution (e.g., 5% BSA in PBS)
- Primary antibody against  $\gamma$ -H2AX
- Fluorescently labeled secondary antibody
- Nuclear counterstain (e.g., DAPI)
- Fluorescence microscope

Protocol:

- Cell Treatment:
  - Cells are grown on chamber slides or coverslips and treated with **<sup>225</sup>Ac-PSMA-Trillium** for various time points.
- Immunostaining:
  - Cells are fixed, permeabilized, and blocked.
  - The cells are then incubated with the primary anti- $\gamma$ -H2AX antibody, followed by incubation with the fluorescently labeled secondary antibody.
  - The nuclei are counterstained with DAPI.
- Imaging and Quantification:
  - The slides are imaged using a fluorescence microscope.
  - The number of  $\gamma$ -H2AX foci per nucleus is quantified using image analysis software.

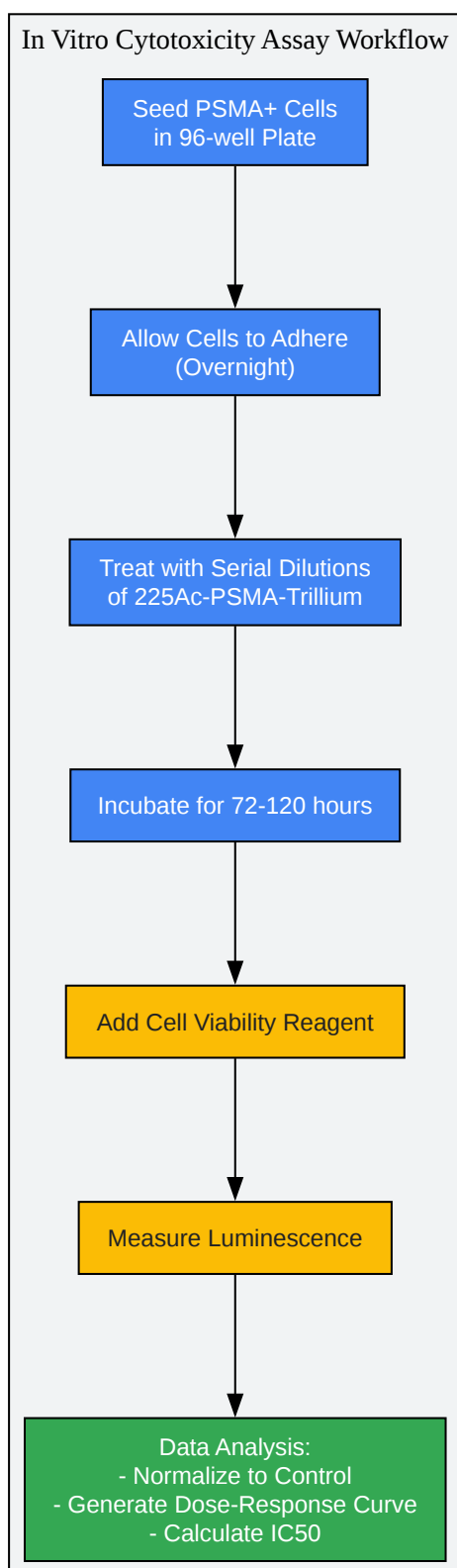
## Mandatory Visualizations

### Signaling Pathways and Experimental Workflows



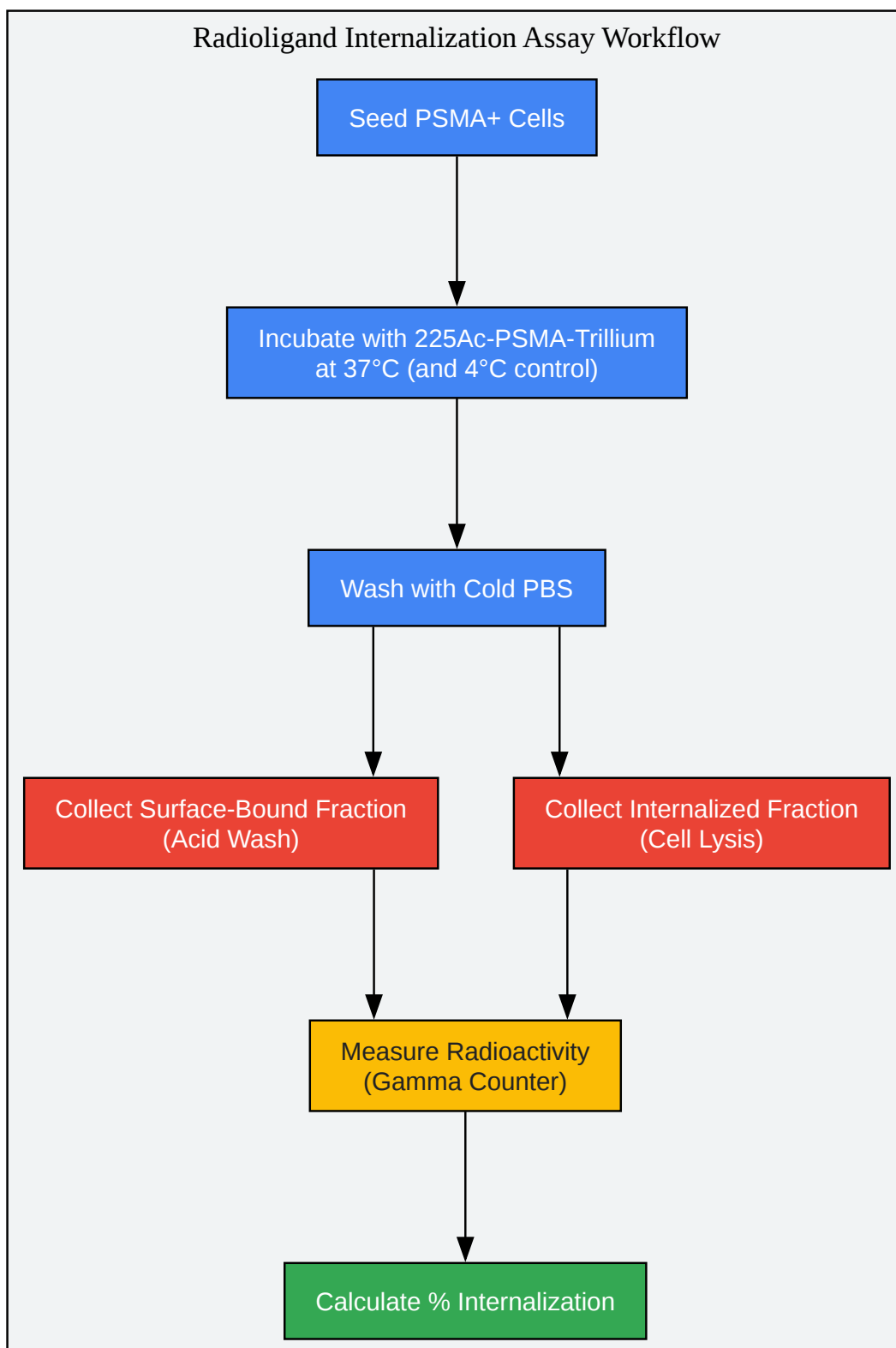
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Caption: Mechanism of action of 225Ac-PSMA-Trillium.



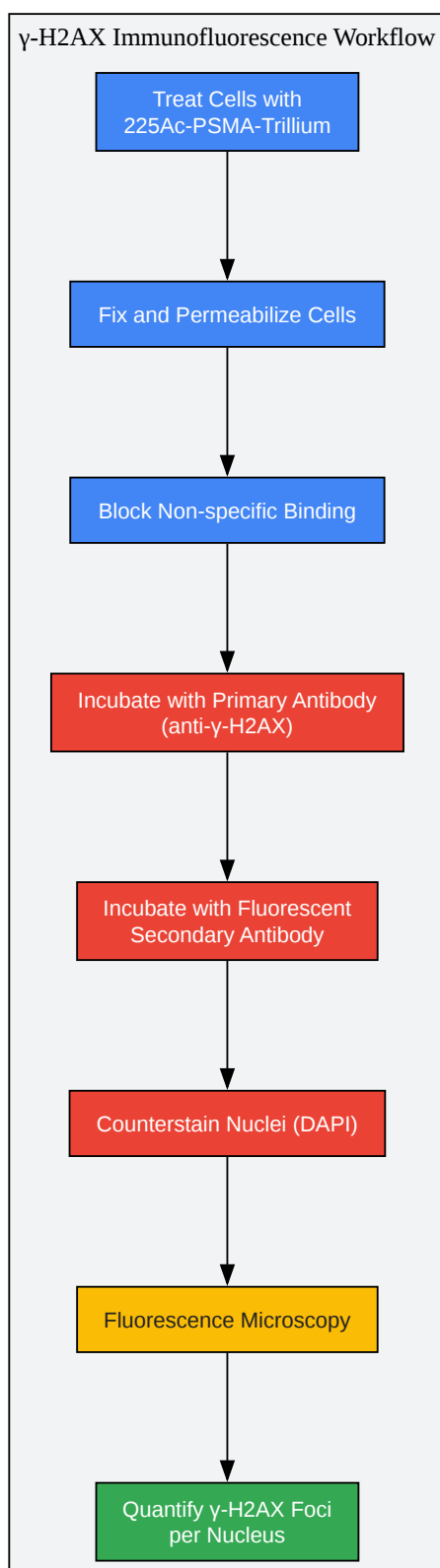
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Caption: Workflow for in vitro cytotoxicity assay.



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Caption: Workflow for radioligand internalization assay.



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Caption: Workflow for  $\gamma$ -H2AX immunofluorescence assay.

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